molecular formula C22H15ClFNO3 B14868467 (E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol

(E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol

Cat. No.: B14868467
M. Wt: 395.8 g/mol
InChI Key: LQRWQOFNBCEHHY-UHFFFAOYSA-N
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Description

(E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol typically involves the condensation of 3-chloro-4-fluoroaniline with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may yield a dihydrochromene derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4H-chromen-6-ol derivatives: Compounds with similar chromene structures.

    Phenyl imino derivatives: Compounds with similar imine linkages.

Uniqueness

(E)-4-((3-chloro-4-fluorophenyl)imino)-2-(4-methoxyphenyl)-4H-chromen-6-ol is unique due to the specific combination of substituents on the chromene ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H15ClFNO3

Molecular Weight

395.8 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)imino-2-(4-methoxyphenyl)chromen-6-ol

InChI

InChI=1S/C22H15ClFNO3/c1-27-16-6-2-13(3-7-16)22-12-20(17-11-15(26)5-9-21(17)28-22)25-14-4-8-19(24)18(23)10-14/h2-12,26H,1H3

InChI Key

LQRWQOFNBCEHHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=CC(=C(C=C3)F)Cl)C4=C(O2)C=CC(=C4)O

Origin of Product

United States

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